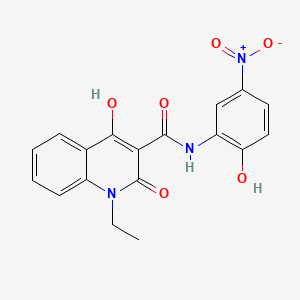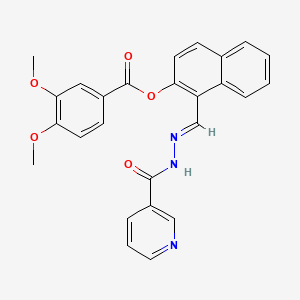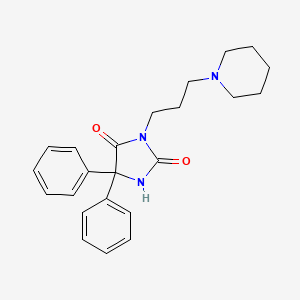
Bromoethylphosphonic acid bis(bromoethyl) ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bromoethylphosphonic acid bis(bromoethyl) ester is a chemical compound with the molecular formula C6H12Br4O3P. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of bromine atoms and a phosphonic acid ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bromoethylphosphonic acid bis(bromoethyl) ester can be synthesized through the reaction of bromoethanol with phosphonic acid. The reaction typically involves the slow addition of bromoethanol to phosphonic acid under controlled temperature conditions. The mixture is then heated to facilitate the esterification process, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Bromoethylphosphonic acid bis(bromoethyl) ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonic esters .
Scientific Research Applications
Bromoethylphosphonic acid bis(bromoethyl) ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonic acid derivatives.
Biology: The compound is studied for its potential use in biochemical assays and as a probe for studying enzyme activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of certain diseases.
Industry: It is used as an additive in flame retardants and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of bromoethylphosphonic acid bis(bromoethyl) ester involves its interaction with molecular targets such as enzymes and proteins. The bromine atoms and phosphonic acid ester groups play a crucial role in binding to these targets, leading to the modulation of their activities. The compound can inhibit or activate specific pathways, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Bromoethylphosphonic acid: Similar in structure but lacks the bis(bromoethyl) ester groups.
Bis(2-bromoethyl) phosphonate: Another related compound with similar applications but different reactivity.
Uniqueness
Bromoethylphosphonic acid bis(bromoethyl) ester is unique due to its specific combination of bromine atoms and phosphonic acid ester groups, which confer distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
78-45-5 |
|---|---|
Molecular Formula |
C6H12Br3O3P |
Molecular Weight |
402.84 g/mol |
IUPAC Name |
1-bromo-2-[2-bromoethoxy(2-bromoethyl)phosphoryl]oxyethane |
InChI |
InChI=1S/C6H12Br3O3P/c7-1-4-11-13(10,6-3-9)12-5-2-8/h1-6H2 |
InChI Key |
KKGVBGGAVZGMKA-UHFFFAOYSA-N |
Canonical SMILES |
C(CBr)OP(=O)(CCBr)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,4-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12009178.png)
![(5Z)-3-ethyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009184.png)

![(5Z)-3-cyclohexyl-5-{[3-(3-isobutoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009189.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(2-phenylethyl)acetamide](/img/structure/B12009190.png)

![3-bromo-N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide](/img/structure/B12009195.png)


![2-{(3Z)-3-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B12009227.png)
![(4E)-1-[2-(diethylamino)ethyl]-4-[(3-fluoro-4-methoxyphenyl)-hydroxymethylidene]-5-pyridin-4-ylpyrrolidine-2,3-dione](/img/structure/B12009232.png)
